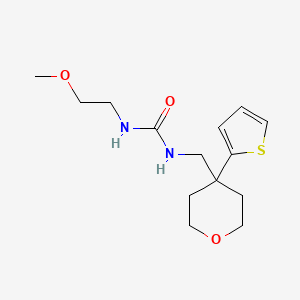
1-(2-methoxyethyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyethyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-methoxyethyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a urea moiety, which is known for its diverse biological activities. The presence of the thiophene ring and tetrahydropyran structure contributes to its chemical properties, influencing its interaction with biological targets.
Biological Activities
Research indicates that compounds containing urea and thiophene groups exhibit a variety of biological activities, including:
- Antimicrobial Activity : Urea derivatives have shown effectiveness against various bacterial strains. Studies highlight their ability to inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
- Anticancer Properties : Urea-based compounds have been investigated for their anticancer potential. For instance, certain derivatives demonstrated cytotoxic effects against several cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
Case Studies
- Anticancer Activity : A study evaluating a series of urea derivatives found that specific modifications to the urea structure enhanced cytotoxicity against human cancer cell lines. For example, a derivative exhibited an IC50 value of 15 μM against breast cancer cells, significantly lower than the reference drug etoposide (17.94 μM) .
- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy of various thiourea derivatives, including those similar to this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the specific strain tested .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors, affecting pathways such as protein synthesis or metabolic processes in pathogens or cancer cells.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression, altering signaling pathways that lead to reduced cell proliferation or increased apoptosis.
Data Summary
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-9-6-15-13(17)16-11-14(4-7-19-8-5-14)12-3-2-10-20-12/h2-3,10H,4-9,11H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZVOZUGDAXENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














